
1-Phenylhex-2-yn-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylhex-2-yn-1-one is an organic compound with the molecular formula C12H12O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a phenyl group (a benzene ring) attached to a hexynone backbone, making it a unique structure in organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
1-Phenylhex-2-yn-1-one can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with hexanoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Another method involves the use of a palladium-catalyzed coupling reaction between phenylacetylene and hexanoyl chloride. This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes may also include additional purification steps, such as distillation or recrystallization, to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
1-Phenylhex-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylhex-2-yn-1-one oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-phenylhex-2-en-1-ol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group or the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed
Oxidation: Phenylhex-2-yn-1-one oxide.
Reduction: 1-Phenylhex-2-en-1-ol.
Substitution: Various substituted phenylhex-2-yn-1-one derivatives.
科学的研究の応用
1-Phenylhex-2-yn-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 1-Phenylhex-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can bind to the active site of an enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity.
Receptor Binding: this compound can bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events that lead to a biological response.
類似化合物との比較
1-Phenylhex-2-yn-1-one can be compared with other similar compounds, such as:
1-Phenyl-1-hexyn-3-ol: This compound has a similar structure but contains a hydroxyl group instead of a carbonyl group. It exhibits different reactivity and applications due to the presence of the hydroxyl group.
1-Phenyl-2-hexanone: This compound has a similar structure but lacks the triple bond. It has different chemical properties and reactivity compared to this compound.
Phenylacetylene: This compound contains a phenyl group attached to an alkyne group but lacks the hexanone backbone. It is used in different types of chemical reactions and applications.
The uniqueness of this compound lies in its combination of a phenyl group, an alkyne group, and a carbonyl group, which gives it distinct chemical properties and reactivity.
特性
CAS番号 |
65236-43-3 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
1-phenylhex-2-yn-1-one |
InChI |
InChI=1S/C12H12O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3H2,1H3 |
InChIキー |
IOUIWIFEDRBDCH-UHFFFAOYSA-N |
正規SMILES |
CCCC#CC(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



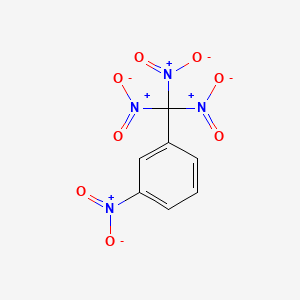
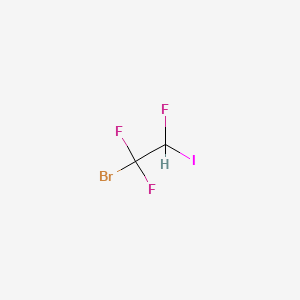
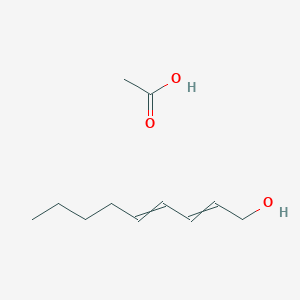
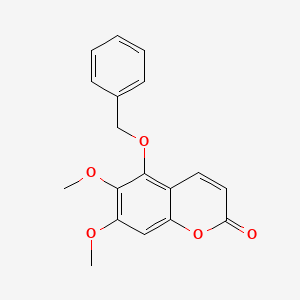
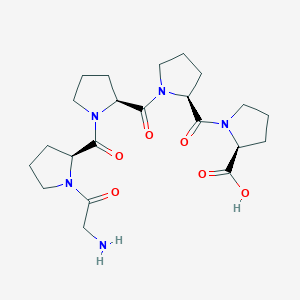
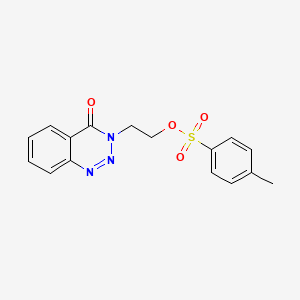

![3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14472782.png)
![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)
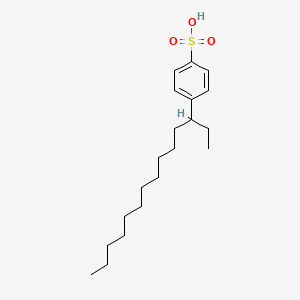
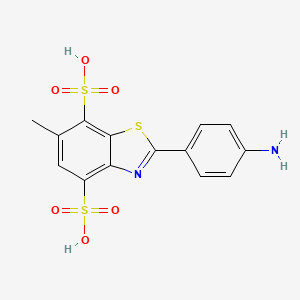
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
